Cas no 130200-01-0 (7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one)

7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Chemical and Physical Properties
Names and Identifiers
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- 7-bromo-2,3-dihydro-2,2-dimethylchromen-4-one
- 7-bromo-2,2-dimethyl-3H-chromen-4-one
- 7-Bromo-2,2-dimethylchroman-4-one
- 7-bromo-2,2-dimethyl-2,3-dihydro-4h-chromen-4-one
- SY059770
- 130200-01-0
- Z1269148458
- QCVDUIIUXMKXQC-UHFFFAOYSA-N
- CS-0061116
- EN300-3566447
- 7-bromo-2,2-dimethyl-chroman-4-one
- 7-BROMO-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
- AB70315
- AKOS017559663
- DS-19718
- SCHEMBL6552997
- MFCD13190381
- 7-BROMO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE
- DB-108207
- 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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- MDL: MFCD13190381
- Inchi: 1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3
- InChI Key: QCVDUIIUXMKXQC-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)OC(C)(C)CC2=O
Computed Properties
- Exact Mass: 253.99424g/mol
- Monoisotopic Mass: 253.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- XLogP3: 2.7
Experimental Properties
- Boiling Point: 332.7±42.0℃/760mmHg
7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D750020-1g |
7-Bromo-2,2-dimethylchroman-4-one |
130200-01-0 | 95% | 1g |
$95 | 2024-06-06 | |
Enamine | EN300-3566447-0.05g |
7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one |
130200-01-0 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
Enamine | EN300-3566447-2.5g |
7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one |
130200-01-0 | 95.0% | 2.5g |
$113.0 | 2025-02-20 | |
Chemenu | CM248739-1g |
7-Bromo-2,2-dimethylchroman-4-one |
130200-01-0 | 97% | 1g |
$148 | 2021-06-17 | |
Enamine | EN300-3566447-0.1g |
7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one |
130200-01-0 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
Enamine | EN300-3566447-0.5g |
7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one |
130200-01-0 | 95.0% | 0.5g |
$36.0 | 2025-02-20 | |
eNovation Chemicals LLC | D915851-5g |
7-Bromo-2,2-dimethylchroman-4-one |
130200-01-0 | 95% | 5g |
$715 | 2024-07-20 | |
Enamine | EN300-3566447-1g |
7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one |
130200-01-0 | 95% | 1g |
$159.0 | 2023-09-03 | |
Enamine | EN300-3566447-10g |
7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one |
130200-01-0 | 95% | 10g |
$965.0 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131756-1g |
7-Bromo-2,2-dimethyl-3H-chromen-4-one |
130200-01-0 | 98% | 1g |
¥470.00 | 2024-08-09 |
7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Related Literature
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
Additional information on 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
Professional Introduction to 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS No. 130200-01-0)
7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This heterocyclic compound, characterized by its bromo substituent and dimethyl groups, plays a pivotal role in the synthesis of various bioactive molecules. With a CAS number of 130200-01-0, it serves as a key intermediate in the development of novel therapeutic agents.
The molecular structure of 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one consists of a benzopyranone core, which is a fused system of a benzene ring and a pyranone ring. This structural motif is well-known for its pharmacological properties and has been extensively studied for its potential applications in drug discovery. The presence of the bromo atom at the 7-position enhances the reactivity of the molecule, making it an attractive scaffold for further functionalization.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways. The 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one scaffold has been utilized in the synthesis of compounds that exhibit inhibitory activity against enzymes such as kinases and proteases. These enzymes are often implicated in diseases such as cancer and inflammatory disorders. The dimethyl groups in the molecule contribute to its stability and bioavailability, making it a promising candidate for further exploration.
One of the most compelling aspects of 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is its versatility in medicinal chemistry. Researchers have leveraged its structural features to design derivatives with enhanced binding affinity and selectivity. For instance, modifications at the bromo position have been shown to improve interactions with specific protein targets, leading to more effective therapeutic outcomes. Additionally, the dimethyl groups have been found to modulate solubility and metabolic stability, which are critical factors in drug development.
The compound's potential has also been explored in the context of preclinical studies. Researchers have synthesized analogs of 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one and evaluated their biological activity in vitro and in vivo. These studies have revealed promising results regarding their efficacy against various disease models. For example, derivatives with optimized structures have demonstrated anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation.
Moreover, the synthesis of 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves well-established chemical methodologies that ensure high yields and purity. This makes it an accessible starting material for medicinal chemists looking to develop novel compounds. The synthetic routes often involve cyclization reactions followed by functional group transformations to introduce the necessary substituents at strategic positions within the molecule.
Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications influence the biological activity of 7-bromo derivatives. Molecular modeling studies have provided insights into binding interactions between these compounds and their target proteins. These insights are invaluable for designing next-generation drugs with improved pharmacokinetic profiles.
The role of 7-bromo-substituted benzopyranones extends beyond their use as intermediates in drug synthesis. They have also been investigated for their potential applications in materials science and agrochemicals due to their unique electronic properties and stability under various conditions. This multifaceted utility underscores the importance of this class of compounds in scientific research.
In conclusion, 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyranone (CAS No. 13020001) is a versatile and highly valuable compound in pharmaceutical chemistry. Its unique structural features make it an excellent scaffold for developing novel bioactive molecules targeting various diseases. The ongoing research into this compound highlights its significance and potential for future therapeutic applications.
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